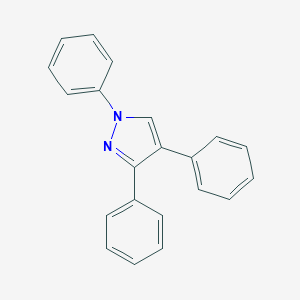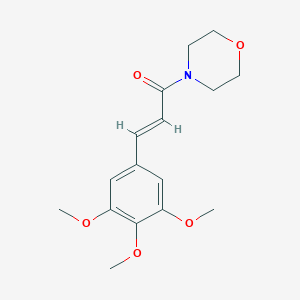
4-(3,4,5-Trimethoxycinnamoyl)morpholine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(3,4,5-Trimethoxycinnamoyl)morpholine, also known as TMTM, is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications. TMTM belongs to the class of cinnamoyl morpholine derivatives, which have been found to possess diverse biological activities.
Mécanisme D'action
The mechanism of action of 4-(3,4,5-Trimethoxycinnamoyl)morpholine is not fully understood, but it has been suggested that 4-(3,4,5-Trimethoxycinnamoyl)morpholine exerts its biological effects by modulating various signaling pathways. 4-(3,4,5-Trimethoxycinnamoyl)morpholine has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. 4-(3,4,5-Trimethoxycinnamoyl)morpholine has also been reported to inhibit the proliferation of cancer cells by inducing cell cycle arrest and apoptosis. Furthermore, 4-(3,4,5-Trimethoxycinnamoyl)morpholine has been shown to protect neurons from oxidative stress and reduce the accumulation of amyloid-beta, a hallmark of Alzheimer's disease.
Effets Biochimiques Et Physiologiques
4-(3,4,5-Trimethoxycinnamoyl)morpholine has been found to modulate various biochemical and physiological processes. 4-(3,4,5-Trimethoxycinnamoyl)morpholine has been reported to reduce the levels of pro-inflammatory cytokines such as interleukin-1 beta (IL-1β) and tumor necrosis factor-alpha (TNF-α) in vitro and in vivo. 4-(3,4,5-Trimethoxycinnamoyl)morpholine has also been shown to inhibit the expression of matrix metalloproteinases (MMPs), enzymes involved in the degradation of extracellular matrix proteins. In addition, 4-(3,4,5-Trimethoxycinnamoyl)morpholine has been found to enhance the activity of antioxidant enzymes such as superoxide dismutase (SOD) and catalase (CAT).
Avantages Et Limitations Des Expériences En Laboratoire
4-(3,4,5-Trimethoxycinnamoyl)morpholine has several advantages for lab experiments. 4-(3,4,5-Trimethoxycinnamoyl)morpholine is stable under normal laboratory conditions and can be easily synthesized in large quantities. 4-(3,4,5-Trimethoxycinnamoyl)morpholine is also soluble in common organic solvents such as dimethyl sulfoxide (DMSO) and ethanol, which makes it suitable for in vitro studies. However, the limitations of 4-(3,4,5-Trimethoxycinnamoyl)morpholine include its poor solubility in aqueous solutions, which may affect its bioavailability in vivo. In addition, the toxicity of 4-(3,4,5-Trimethoxycinnamoyl)morpholine has not been fully evaluated, and further studies are needed to determine its safety profile.
Orientations Futures
There are several future directions for the research on 4-(3,4,5-Trimethoxycinnamoyl)morpholine. One of the potential applications of 4-(3,4,5-Trimethoxycinnamoyl)morpholine is in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Further studies are needed to determine the efficacy of 4-(3,4,5-Trimethoxycinnamoyl)morpholine in animal models of these diseases. In addition, the development of 4-(3,4,5-Trimethoxycinnamoyl)morpholine analogs with improved solubility and bioavailability may enhance its therapeutic potential. Furthermore, the elucidation of the molecular targets of 4-(3,4,5-Trimethoxycinnamoyl)morpholine may provide insights into its mechanism of action and facilitate the development of novel therapeutic strategies.
Conclusion
In conclusion, 4-(3,4,5-Trimethoxycinnamoyl)morpholine is a synthetic compound that has shown promising results in scientific research for its potential therapeutic applications. 4-(3,4,5-Trimethoxycinnamoyl)morpholine possesses anti-inflammatory, anti-tumor, and neuroprotective properties, and has shown potential in the treatment of neurodegenerative diseases. The synthesis method of 4-(3,4,5-Trimethoxycinnamoyl)morpholine is straightforward, and it has several advantages for lab experiments. However, further studies are needed to determine its safety profile and efficacy in vivo. Future research on 4-(3,4,5-Trimethoxycinnamoyl)morpholine may provide insights into its mechanism of action and facilitate the development of novel therapeutic strategies.
Méthodes De Synthèse
4-(3,4,5-Trimethoxycinnamoyl)morpholine can be synthesized by the reaction of 3,4,5-trimethoxycinnamic acid with morpholine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP). The reaction yields 4-(3,4,5-Trimethoxycinnamoyl)morpholine as a white crystalline solid with a melting point of 165-167°C. The purity of 4-(3,4,5-Trimethoxycinnamoyl)morpholine can be confirmed by thin-layer chromatography (TLC) and nuclear magnetic resonance (NMR) spectroscopy.
Applications De Recherche Scientifique
4-(3,4,5-Trimethoxycinnamoyl)morpholine has been extensively studied for its potential therapeutic applications in various fields of research. 4-(3,4,5-Trimethoxycinnamoyl)morpholine has been found to exhibit anti-inflammatory, anti-tumor, and anti-oxidant activities. In addition, 4-(3,4,5-Trimethoxycinnamoyl)morpholine has been reported to possess neuroprotective properties and has shown promising results in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propriétés
Numéro CAS |
1703-34-0 |
|---|---|
Nom du produit |
4-(3,4,5-Trimethoxycinnamoyl)morpholine |
Formule moléculaire |
C16H21NO5 |
Poids moléculaire |
307.34 g/mol |
Nom IUPAC |
(E)-1-morpholin-4-yl-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one |
InChI |
InChI=1S/C16H21NO5/c1-19-13-10-12(11-14(20-2)16(13)21-3)4-5-15(18)17-6-8-22-9-7-17/h4-5,10-11H,6-9H2,1-3H3/b5-4+ |
Clé InChI |
FACQYSYWUYJQCQ-SNAWJCMRSA-N |
SMILES isomérique |
COC1=CC(=CC(=C1OC)OC)/C=C/C(=O)N2CCOCC2 |
SMILES |
COC1=CC(=CC(=C1OC)OC)C=CC(=O)N2CCOCC2 |
SMILES canonique |
COC1=CC(=CC(=C1OC)OC)C=CC(=O)N2CCOCC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



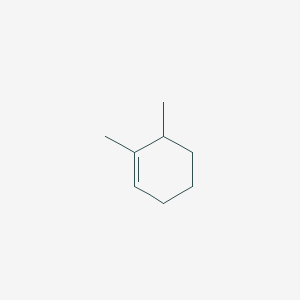
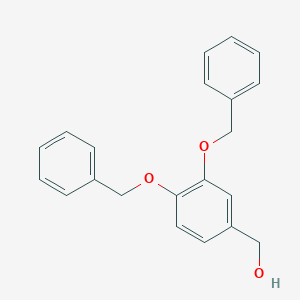
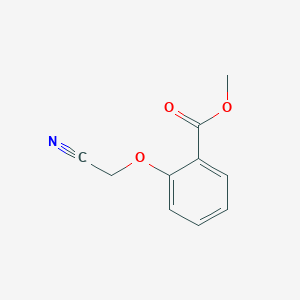
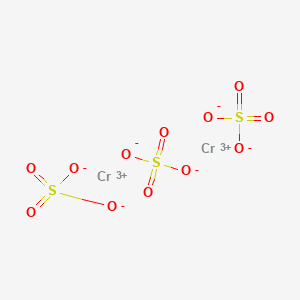
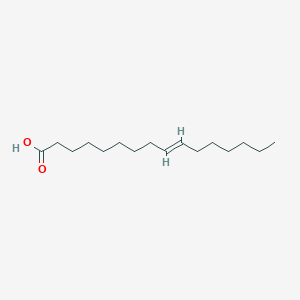
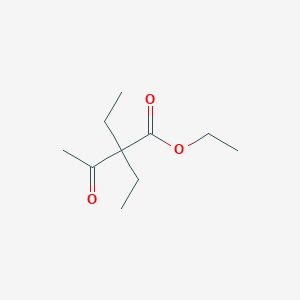
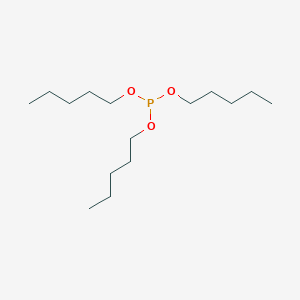
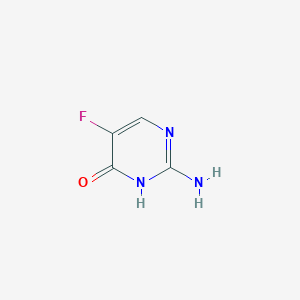
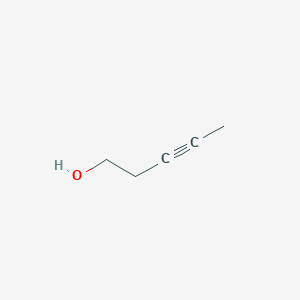
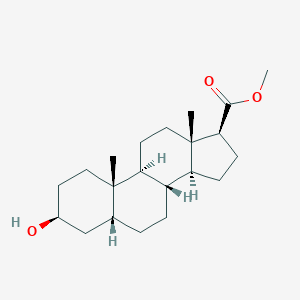
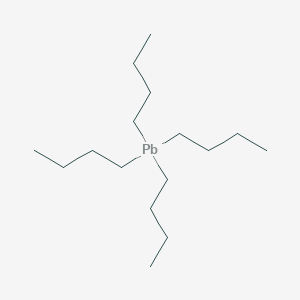
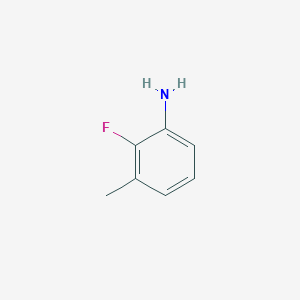
![Acetaldehyde, [1,2-14C]](/img/structure/B167794.png)
